molecular formula C9H13N3O B12071863 (2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide

(2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide

Cat. No.: B12071863
M. Wt: 179.22 g/mol
InChI Key: BQVXCXDDOBSDQZ-AOSYACOCSA-N
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Description

(2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide is an organic compound with a complex structure that includes a cyano group, a dimethylamino group, and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of (2E,4E)-5-phenyl-2-cyano-2,4-pentadienethioamide with α-bromoketones . This reaction proceeds under mild heating in a solvent such as dimethylformamide (DMF), leading to the formation of the desired compound in good yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

(2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The conjugated diene system allows for electron delocalization, which can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide is unique due to its specific combination of functional groups and conjugated diene system. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

(2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide

InChI

InChI=1S/C9H13N3O/c1-7(4-5-12(2)3)8(6-10)9(11)13/h4-5H,1-3H3,(H2,11,13)/b5-4+,8-7+

InChI Key

BQVXCXDDOBSDQZ-AOSYACOCSA-N

Isomeric SMILES

C/C(=C(/C#N)\C(=O)N)/C=C/N(C)C

Canonical SMILES

CC(=C(C#N)C(=O)N)C=CN(C)C

Origin of Product

United States

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